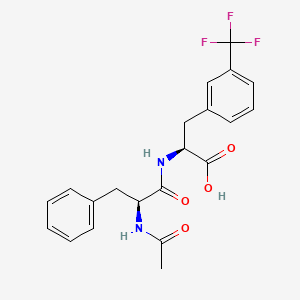
N-Acetyl-L-phenylalanyl-3-(trifluoromethyl)-L-phenylalanine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Acetyl-L-phenylalanyl-3-(trifluoromethyl)-L-phenylalanine is a synthetic compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of an acetyl group attached to the nitrogen atom of the L-phenylalanyl residue and a trifluoromethyl group attached to the phenylalanine residue. The unique structural features of this compound make it a subject of study in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Acetyl-L-phenylalanyl-3-(trifluoromethyl)-L-phenylalanine typically involves the following steps:
Protection of Amino Groups: The amino groups of L-phenylalanine are protected using a suitable protecting group such as tert-butyloxycarbonyl (Boc).
Acetylation: The protected L-phenylalanine is then acetylated using acetic anhydride in the presence of a base such as pyridine.
Introduction of Trifluoromethyl Group: The trifluoromethyl group is introduced using a reagent such as trifluoromethyl iodide (CF3I) under conditions that facilitate the substitution reaction.
Deprotection: The protecting groups are removed to yield the final product, this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated synthesizers and optimized reaction conditions can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
N-Acetyl-L-phenylalanyl-3-(trifluoromethyl)-L-phenylalanine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The trifluoromethyl group can be substituted with other functional groups using suitable reagents and conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol.
Substitution: Trifluoromethyl iodide (CF3I) in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of derivatives with different functional groups.
Scientific Research Applications
N-Acetyl-L-phenylalanyl-3-(trifluoromethyl)-L-phenylalanine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential role in protein engineering and enzyme inhibition.
Medicine: Investigated for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of N-Acetyl-L-phenylalanyl-3-(trifluoromethyl)-L-phenylalanine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The trifluoromethyl group enhances the compound’s stability and bioavailability, making it a valuable tool in drug discovery and development.
Comparison with Similar Compounds
Similar Compounds
- N-Acetyl-L-phenylalanyl-3,5-diiodo-L-tyrosine
- N-Acetyl-L-phenylalanyl-4-chloro-L-phenylalanine
- N-Acetyl-L-phenylalanyl-3-methyl-L-phenylalanine
Uniqueness
N-Acetyl-L-phenylalanyl-3-(trifluoromethyl)-L-phenylalanine is unique due to the presence of the trifluoromethyl group, which imparts distinct physicochemical properties such as increased lipophilicity and metabolic stability. These features make it a valuable compound for various research applications, particularly in the development of pharmaceuticals and advanced materials.
Properties
CAS No. |
192448-05-8 |
|---|---|
Molecular Formula |
C21H21F3N2O4 |
Molecular Weight |
422.4 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-acetamido-3-phenylpropanoyl]amino]-3-[3-(trifluoromethyl)phenyl]propanoic acid |
InChI |
InChI=1S/C21H21F3N2O4/c1-13(27)25-17(11-14-6-3-2-4-7-14)19(28)26-18(20(29)30)12-15-8-5-9-16(10-15)21(22,23)24/h2-10,17-18H,11-12H2,1H3,(H,25,27)(H,26,28)(H,29,30)/t17-,18-/m0/s1 |
InChI Key |
FMEOLSRCAASXQL-ROUUACIJSA-N |
Isomeric SMILES |
CC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CC2=CC(=CC=C2)C(F)(F)F)C(=O)O |
Canonical SMILES |
CC(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC2=CC(=CC=C2)C(F)(F)F)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


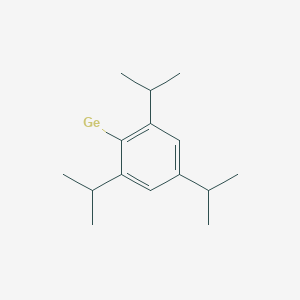
![4-[3-[7-(2-Quinolinylmethoxy)-2-naphthyloxy]propyl]benzoic acid](/img/structure/B15165214.png)
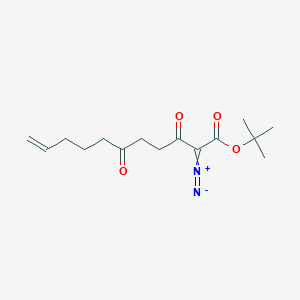
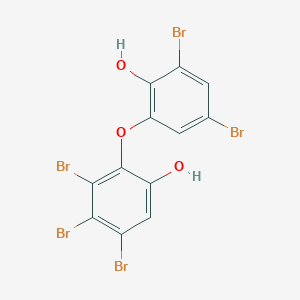
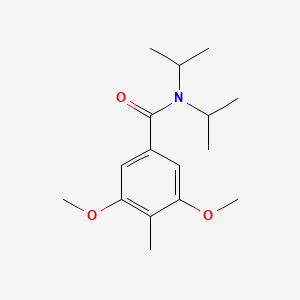
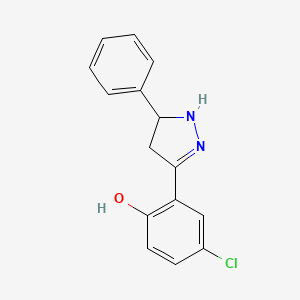
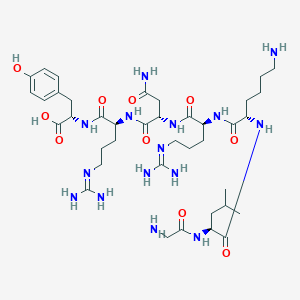
![8-Oxo-8-[(prop-2-en-1-yl)oxy]octanoate](/img/structure/B15165260.png)

![1H-Pyrrolo[2,3-b]pyridine-3-carboxylic acid, 1-(2-methylpropyl)-](/img/structure/B15165267.png)

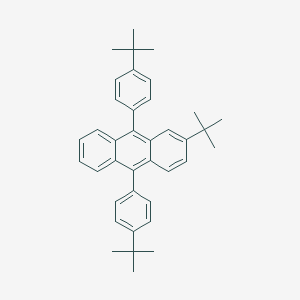
![2,2'-[Ethane-1,2-diylbis(dodecanoylazanediyl)]diacetic acid (non-preferred name)](/img/structure/B15165290.png)
![2,2'-Methylenebis[4-methyl-3-(1-methylcyclohexyl)phenol]](/img/structure/B15165298.png)
